2-Isopropyl-6-methylaniline hydrochloride
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Overview
Description
2-Isopropyl-6-methylaniline hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of aniline, where the aniline ring is substituted with isopropyl and methyl groups at the 2 and 6 positions, respectively. This compound is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-6-methylaniline hydrochloride typically involves the nitration of arenes followed by reduction. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the isopropyl group . The nitration step is crucial as it introduces the nitro group, which is later reduced to an amine .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The use of palladium-catalyzed amination is also prevalent in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-6-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions typically convert nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro derivatives .
Scientific Research Applications
2-Isopropyl-6-methylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
- 2-Isopropyl-6-methylaniline
- 2-Methyl-6-isopropylaniline
- 2,6-Diisopropylaniline
Comparison: 2-Isopropyl-6-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity and stability under various conditions. The presence of both isopropyl and methyl groups can influence its steric and electronic properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-methyl-6-propan-2-ylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7(2)9-6-4-5-8(3)10(9)11;/h4-7H,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXCMQKWUUKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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